molecular formula C11H9ClN2O2S B1213976 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid CAS No. 49779-99-9

2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid

Cat. No. B1213976
CAS RN: 49779-99-9
M. Wt: 268.72 g/mol
InChI Key: XCDLQBPCFGMSKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of "2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid" involves multiple steps, including condensation reactions of thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate, leading to the formation of 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters. These compounds have shown promise in exhibiting anti-inflammatory and analgesic activities (Attimarad & Bagavant, 1999).

Molecular Structure Analysis

The molecular and crystal structure of similar compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been reported, characterized by spectroscopic techniques (FT-IR, NMR, HRMS) and single-crystal X-ray diffraction. Structural geometry, electronic properties, and the significance of hydrogen bonding within these compounds' molecular systems have been extensively studied, providing insight into their stability and reactivity (Kerru et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving "2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid" and its derivatives often include nucleophilic substitution, esterification, and cyclization steps. The compounds' reactivity is influenced by the presence of the thiazole ring and the chlorophenyl group, which can undergo various chemical transformations, leading to a wide range of biological activities. These activities include antimicrobial, antiviral, and potential anticancer properties, as demonstrated by synthesized sulfonamide derivatives showing antiviral activity against tobacco mosaic virus (Chen et al., 2010).

Scientific Research Applications

  • Chemical Synthesis
    • Summary of Application : “2-Amino-4-(4-chlorophenyl)thiazole” is used in the preparation of 2-chloroacetamido-4-(4-chlorophenyl)thiazole .
  • Antimicrobial Activity

    • Summary of Application : 2-Aminothiazoles, including “2-Amino-4-(4-chlorophenyl)thiazole”, have been used in the synthesis of Schiff bases, which have shown promising therapeutic roles as antibacterial and antifungal agents .
    • Methods of Application : The compounds were synthesized and characterized by FTIR and NMR. Their antibacterial potential against multi-drug resistant clinical isolates was evaluated and minimum inhibitory concentration (MIC) values were determined .
    • Results or Outcomes : Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Some compounds also showed maximum antifungal potential against Candida glabrata and Candida albicans .
  • Anti-inflammatory and Analgesic Activity

    • Summary of Application : Thiazole derivatives, including “2-Amino-4-(4-chlorophenyl)thiazole”, have shown anti-inflammatory and analgesic activity .
    • Results or Outcomes : The specific results or outcomes were not detailed in the source. In general, the effectiveness of a compound’s anti-inflammatory and analgesic activity is evaluated based on its ability to reduce inflammation or pain in comparison to a control or standard drug .
  • Cytotoxicity

    • Summary of Application : “2-Amino-4-(4-chlorophenyl)thiazole” has been used in the synthesis of pyrimidine scaffolds, which have shown cytotoxicity towards six cancer cell lines .
    • Results or Outcomes : The specific compound “2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile” indicated the maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .
  • Preparation of Anhydride Compounds

    • Summary of Application : “2-Amino-4-(4-chlorophenyl)thiazole” has been used in the preparation of anhydride compounds .
    • Methods of Application : The compound was condensed with various acid anhydrides (namely, succinic anhydride, phthalic anhydride, dichloromalic anhydride and/or tetrabromophthalic anhydride) in acetic acid to produce the wanted anhydride compounds .

Safety And Hazards

“2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid” is classified as toxic if swallowed and can cause eye and skin irritation . It can also cause respiratory irritation .

Future Directions

The future directions for research on “2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicine . For instance, thiazole derivatives have shown promise as potential anticancer drugs .

properties

IUPAC Name

2-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-7-3-1-6(2-4-7)10-8(5-9(15)16)17-11(13)14-10/h1-4H,5H2,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDLQBPCFGMSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)N)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198045
Record name 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid

CAS RN

49779-99-9
Record name 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049779999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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